6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranopyrazoles, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyranopyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-3-(3,4,5-TRIMETHOXYPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
6-AMINO-4-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN4O6 |
---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
6-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H21ClN4O6/c1-30-14-6-10(5-13(24)20(14)29)17-12(9-25)22(26)34-23-18(17)19(27-28-23)11-7-15(31-2)21(33-4)16(8-11)32-3/h5-8,17,29H,26H2,1-4H3,(H,27,28) |
InChI Key |
CEWITDYKBFRCNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)Cl)O)OC |
Origin of Product |
United States |
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